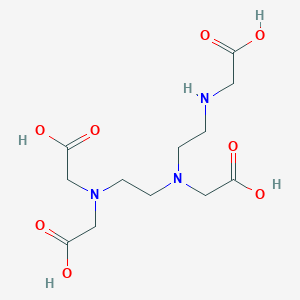
2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid is a complex organic compound with multiple carboxymethyl groups and amino functionalities. This compound is known for its chelating properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the reaction of ethylenediamine with chloroacetic acid to form the initial chelating agent. Further reactions with additional carboxymethyl groups are performed under controlled conditions to achieve the desired structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow methods and batch processing are common, depending on the desired scale and purity.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The amino groups can be oxidized to form nitro groups.
Reduction: : The carboxymethyl groups can be reduced to form hydroxymethyl groups.
Substitution: : The carboxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Nitro derivatives of the compound.
Reduction: : Hydroxymethyl derivatives.
Substitution: : Derivatives with different functional groups replacing the carboxymethyl groups.
科学的研究の応用
This compound is widely used in scientific research due to its chelating properties. It is employed in:
Chemistry: : As a chelating agent in complexation reactions and metal ion analysis.
Biology: : In studying metal ion transport and enzyme inhibition.
Medicine: : As a contrast agent in magnetic resonance imaging (MRI) and in drug delivery systems.
Industry: : In water treatment processes and as a stabilizer in various formulations.
作用機序
The compound exerts its effects primarily through chelation, where it forms stable complexes with metal ions. This chelation can inhibit metal-dependent enzymes and processes, making it useful in various applications. The molecular targets include metal ions such as calcium, magnesium, and iron, and the pathways involved are those related to metal ion homeostasis and enzyme activity.
類似化合物との比較
This compound is unique due to its multiple carboxymethyl groups and amino functionalities, which enhance its chelating ability. Similar compounds include:
EDTA (Ethylenediaminetetraacetic acid): : A well-known chelating agent with four carboxymethyl groups.
DTPA (Diethylenetriaminepentaacetic acid): : Another chelating agent with five carboxymethyl groups.
NTA (Nitrilotriacetic acid): : A simpler chelating agent with three carboxymethyl groups.
These compounds share the ability to chelate metal ions but differ in their structure and chelating strength.
生物活性
2,2'-((2-((Carboxymethyl)(2-((carboxymethyl)amino)-ethyl)amino)ethyl)azanediyl)diacetic acid, commonly referred to as a carboxymethylated ethylenediamine derivative, is a complex organic compound notable for its multiple carboxymethyl and amino functionalities. This structural complexity enhances its biological activity, particularly in chelation processes, making it valuable in various scientific and industrial applications.
- Molecular Formula : C12H21N3O8
- Molecular Weight : 335.31 g/mol
- CAS Number : 128139-51-5
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Carboxymethyl Groups : These enhance solubility and chelation properties.
- Amino Groups : Provide sites for interaction with metal ions.
The primary mechanism of action for this compound is its ability to chelate metal ions. Chelation involves the formation of stable complexes with metal ions, which can inhibit metal-dependent enzymes and biological processes. The molecular targets include essential metal ions such as calcium, magnesium, and iron, which play critical roles in various biochemical pathways.
Chelation Properties
The compound exhibits strong chelating abilities due to its multiple carboxylate groups. This property is significant in:
- Metal Ion Regulation : It helps in maintaining metal ion homeostasis in biological systems.
- Enzyme Inhibition : By binding to metal cofactors necessary for enzyme activity, it can inhibit various enzymatic reactions.
Case Studies and Research Findings
- Study on Metal Ion Binding :
- Impact on Enzymatic Activity :
- In Vivo Studies :
Comparative Analysis with Similar Compounds
| Compound | Structure | Chelating Ability | Applications |
|---|---|---|---|
| EDTA | Four carboxyl groups | High | Metal detoxification |
| DTPA | Five carboxyl groups | Very High | Radiopharmaceuticals |
| NTA | Three carboxyl groups | Moderate | Biochemical assays |
This table highlights how this compound compares to other well-known chelators like EDTA and DTPA.
特性
IUPAC Name |
2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O8/c16-9(17)5-13-1-2-14(6-10(18)19)3-4-15(7-11(20)21)8-12(22)23/h13H,1-8H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIOGOFAZDOJQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














